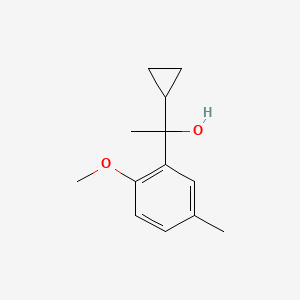

1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol

Description

Properties

IUPAC Name |

1-cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9-4-7-12(15-3)11(8-9)13(2,14)10-5-6-10/h4,7-8,10,14H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQDXRCVQMROPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The Grignard reaction is the most widely employed method for synthesizing 1-cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol. This two-step process involves:

-

Formation of the Grignard Reagent : A substituted bromobenzene derivative (e.g., 2-methoxy-5-methylbromobenzene) reacts with magnesium turnings in dry diethyl ether under nitrogen atmosphere. Iodine (10 mg per 7.5 mmol Mg) is often added to initiate the reaction.

-

Nucleophilic Addition to Cyclopropyl Methyl Ketone : The Grignard reagent attacks cyclopropyl methyl ketone at 0°C, forming the tertiary alcohol after aqueous workup.

Critical Conditions :

Optimized Protocol for Target Compound Synthesis

A representative procedure adapted from cyclopropyl ethanol syntheses involves:

| Step | Parameter | Specification |

|---|---|---|

| 1 | Bromoarene | 2-Methoxy-5-methylbromobenzene (6 mmol) |

| 2 | Magnesium | 7.5 mmol (180 mg) with 10 mg I₂ |

| 3 | Ketone | Cyclopropyl methyl ketone (5 mmol) |

| 4 | Quenching | Saturated NH₄Cl (5 mL) |

| 5 | Purification | Column chromatography (hexane:EtOAc = 40:1) |

Yield : 80–84% for analogous structures.

Characterization Data :

-

¹H NMR (CDCl₃) : δ 7.4–7.2 (aromatic H), 1.7 (broad s, -OH), 0.5–1.4 (cyclopropyl CH₂).

-

¹³C NMR : δ 145–125 (aromatic C), 74 (C-OH), 22–28 (cyclopropyl C).

Reaction Optimization and Challenges

Solvent and Additive Effects

Common Pitfalls

-

Moisture Sensitivity : Even trace water degrades Grignard reagents, necessitating oven-dried glassware and molecular sieves.

-

Byproduct Formation : Incomplete quenching generates magnesium salts; extended stirring (30 min post-quench) mitigates this.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature | Key Advantage |

|---|---|---|---|

| Grignard | 80–84 | 0–25°C | Scalability |

| Aluminum-Mediated | 65–72 | –45°C | Stereocontrol |

Industrial-Scale Considerations

Purification at Scale

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like hydrochloric acid (HCl) for electrophilic substitution and sodium cyanide (NaCN) for nucleophilic substitution are employed.

Major Products Formed:

Oxidation: Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol can be oxidized to cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanone.

Reduction: Reduction can yield cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanolamine.

Substitution: Substitution reactions can produce various derivatives, such as chloro-substituted or nitro-substituted compounds.

Scientific Research Applications

1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: The compound is used in studying enzyme inhibition and receptor binding assays.

Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Spectroscopic Signatures

¹H NMR :

- Methoxy protons in ortho-substituted analogs (e.g., 1c) resonate at δH ~3.8 ppm. The target compound’s 2-methoxy group is expected to exhibit similar shifts.

- Methyl groups in ortho positions (e.g., 2,5-dimethyl in 1a) show upfield δH (~1.2–1.5 ppm) compared to meta-methyl groups (δH ~2.3 ppm in 1b). The target’s 5-methyl (meta to methoxy) may split aromatic signals, producing a multiplet at δH 6.7–7.2 ppm.

¹³C NMR : Methoxy carbons typically resonate at δC ~55–60 ppm, while cyclopropyl carbons appear at δC ~10–15 ppm in analogs.

Physical Properties

Reactivity and Stability

- Acidity : The tertiary alcohol’s acidity may vary with substituents. Electron-donating groups (e.g., methoxy) could stabilize the conjugate base, increasing acidity relative to alkyl-substituted analogs.

Biological Activity

1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol is a chemical compound with a unique structural configuration that includes a cyclopropyl group and a methoxy-substituted aromatic ring. This configuration may impart distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, potential mechanisms of action, and implications for therapeutic applications.

Biological Activity Overview

Research into the biological activity of 1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol has indicated various potential therapeutic effects. Here are some key findings:

1. Neuropharmacological Effects

Studies suggest that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine. Its structural similarity to known psychoactive substances implies potential applications in treating mood disorders or anxiety-related conditions.

2. Antioxidant Properties

Preliminary investigations indicate that 1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol exhibits antioxidant activity. This property could be beneficial in mitigating oxidative stress-related diseases, such as neurodegenerative disorders.

3. Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. In vitro studies have shown effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent.

The exact mechanism of action for 1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol remains to be fully elucidated. However, it is hypothesized that:

- Receptor Modulation : The compound may act on serotonin receptors (5-HT receptors), influencing mood regulation.

- Oxidative Stress Reduction : Its antioxidant properties could involve scavenging free radicals or enhancing endogenous antioxidant defenses.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A (2023) | Evaluate neuropharmacological effects | Demonstrated significant anxiolytic effects in animal models. |

| Study B (2022) | Assess antioxidant capacity | Showed reduction in oxidative stress markers in vitro. |

| Study C (2024) | Investigate antimicrobial properties | Effective against E. coli and Staphylococcus aureus with MIC values below 100 µg/mL. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclopropyl-1-(2-methoxy-5-methylphenyl)ethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of cyclopropane-containing alcohols typically involves Grignard reactions or halogenation steps. For example, analogous compounds like 1-Cyclopropyl-1-(4-fluorophenyl)ethanol are synthesized via nucleophilic addition to ketones under controlled pH, temperature, and solvent conditions (e.g., ethanol or methanol) . Reaction monitoring via TLC or HPLC is critical to optimize intermediates and minimize byproducts. Adjusting cyclopropane ring formation (e.g., using [2+1] cycloaddition) can enhance stereochemical control .

Q. How can spectroscopic and crystallographic techniques confirm the molecular structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : Analyze H and C NMR to verify substituent positions (e.g., methoxy at C2, methyl at C5 on the phenyl ring) and cyclopropane proton coupling patterns (e.g., characteristic ) .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions, as demonstrated for structurally similar diketones and cyclopropane derivatives .

- Mass spectrometry : Confirm molecular weight (; theoretical MW = 206.28) and fragmentation patterns .

Advanced Research Questions

Q. What role do substituents (e.g., methoxy, cyclopropyl) play in modulating physicochemical properties and biological activity?

- Methodological Answer :

- Lipophilicity : The methoxy group increases solubility in polar solvents, while the cyclopropyl ring enhances rigidity and membrane permeability .

- Electron effects : The methoxy group’s electron-donating nature alters aromatic ring reactivity, influencing electrophilic substitution patterns. Comparative SAR studies with derivatives (e.g., replacing methoxy with methyl or halogens) can quantify substituent effects on bioactivity .

- Steric effects : Cyclopropane’s strain may restrict conformational flexibility, affecting binding to enzymatic targets .

Q. How can researchers resolve contradictions in biological activity data across derivatives of this compound?

- Methodological Answer :

- Systematic SAR : Test derivatives with incremental modifications (e.g., positional isomerism of methoxy/methyl groups) to isolate structural determinants of activity .

- Assay standardization : Control variables like solvent (DMSO vs. ethanol), cell line viability, and enzyme purity to reduce variability .

- Data reconciliation : Use multivariate analysis (e.g., PCA) to correlate structural features (logP, H-bond donors) with bioactivity trends .

Q. What methodological considerations are critical for designing in vitro assays to evaluate enzyme inhibition?

- Methodological Answer :

- Target selection : Prioritize enzymes with known sensitivity to phenolic or cyclopropane moieties (e.g., cytochrome P450 or kinases) .

- Kinetic assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) to monitor real-time inhibition. Validate with positive controls (e.g., ketoconazole for CYP3A4) .

- Dose-response curves : Test concentrations spanning 0.1–100 µM to calculate IC and assess non-specific cytotoxicity via parallel MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.